Product packaging for 5-Iodo-2-(pentanoylamino)benzoic acid(Cat. No.:)

5-Iodo-2-(pentanoylamino)benzoic acid

Cat. No.: B8747268
M. Wt: 347.15 g/mol
InChI Key: RITXZOCDIBSWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(pentanoylamino)benzoic Acid is a benzoic acid derivative engineered for advanced chemical and pharmaceutical research. This compound integrates two key functional groups: an iodine atom, which serves as an excellent handle for further cross-coupling reactions such as Suzuki or Sonogashira reactions, and a pentanoylamino side chain, which can influence the molecule's lipophilicity and biomolecular interactions. This unique structure makes it a valuable intermediate for synthesizing more complex molecules for drug discovery programs and materials science. Research Applications: • Organic Synthesis: Serves as a versatile building block for constructing complex molecular architectures. The iodine atom is highly reactive in metal-catalyzed coupling reactions, allowing for the introduction of diverse aromatic systems. • Pharmaceutical Research: As a scaffold for developing novel bioactive compounds. The structure is analogous to other iodinated benzoic acid derivatives used in medicinal chemistry. • Chemical Biology: Can be utilized as a probe or linker in bioconjugation and protein-binding studies. Quality & Handling: This product is intended for research use only and is not for diagnostic, therapeutic, or consumer use. It is supplied as a solid powder and should be stored in a cool, dry place, protected from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14INO3 B8747268 5-Iodo-2-(pentanoylamino)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

5-iodo-2-(pentanoylamino)benzoic acid

InChI

InChI=1S/C12H14INO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

RITXZOCDIBSWPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)I)C(=O)O

Origin of Product

United States

Molecular Structure and Conformational Analysis of 5 Iodo 2 Pentanoylamino Benzoic Acid

Influence of the Iodo Substituent on Aromatic Ring Electronic Properties

The electronic landscape of the benzene (B151609) ring in 5-Iodo-2-(pentanoylamino)benzoic acid is significantly modulated by the presence of the iodo, pentanoylamino, and carboxylic acid substituents. These groups exert both inductive and resonance effects, altering the electron density distribution within the aromatic system.

The pentanoylamino group, on the other hand, is a potent activating group. The nitrogen atom's lone pair can be readily delocalized into the benzene ring, exerting a strong electron-donating resonance effect (+R). This effect significantly increases the electron density at the ortho and para positions relative to the amino group. The pentanoyl moiety has a minor electron-withdrawing inductive effect.

The carboxylic acid group is a deactivating group, primarily due to its strong electron-withdrawing inductive and resonance effects (-I, -R). It pulls electron density out of the aromatic ring, making it less susceptible to electrophilic attack.

Table 1: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-I (Iodo)-I (Withdrawing)+R (Donating)Deactivating
-NHCO(CH₂)₃CH₃ (Pentanoylamino)-I (Weakly Withdrawing)+R (Strongly Donating)Activating
-COOH (Carboxylic Acid)-I (Withdrawing)-R (Withdrawing)Deactivating

Conformational Landscape and Preferred Orientations of the Pentanoylamino Side Chain

The conformational flexibility of this compound primarily arises from the rotation around the single bonds within the pentanoylamino side chain. The most significant of these are the C(aryl)-N bond and the N-C(carbonyl) bond.

Rotation around the C(aryl)-N bond is expected to be somewhat restricted due to steric hindrance between the pentanoyl group and the adjacent carboxylic acid group. This steric clash would disfavor conformations where the bulky pentanoyl group is oriented towards the carboxyl group.

The amide bond (N-C(carbonyl)) itself has a significant degree of double bond character due to resonance, which restricts free rotation and enforces a planar geometry for the atoms involved (C-N-C=O). The trans conformation of the amide is overwhelmingly favored energetically over the cis conformation.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

This intramolecular hydrogen bond is a type of resonance-assisted hydrogen bond (RAHB), where the strength of the hydrogen bond is enhanced by the delocalization of π-electrons within the chelate ring. This interaction is expected to lock the relative orientation of the amino and carboxyl groups, contributing to the planarity of this portion of the molecule.

Other non-covalent interactions may also play a role in the molecule's structure and interactions. The iodine atom, with its large and polarizable electron cloud, can participate in halogen bonding, acting as a halogen bond donor to interact with electron-rich atoms on neighboring molecules in the solid state. Van der Waals forces, particularly from the pentanoyl chain, will also contribute to intermolecular interactions and crystal packing.

Theoretical Analysis of Molecular Geometry and Planarity

Theoretical calculations and experimental data from analogous structures, such as 2-acetylamino-benzoic acid, provide insight into the likely molecular geometry of this compound. researchgate.net The core structure, consisting of the benzene ring and the atoms involved in the intramolecular hydrogen bond, is expected to be largely planar. This planarity is favored by the sp² hybridization of the aromatic carbons and the delocalization of electrons within the aromatic system and the pseudo-ring formed by the hydrogen bond.

However, some deviation from perfect planarity is anticipated. The nitrogen atom of the amide group and the carbon atom of the carboxyl group may be slightly displaced from the plane of the phenyl ring. researchgate.net The bulky iodo substituent and the flexible pentanoyl chain will also introduce some degree of steric strain that could lead to minor distortions from an idealized planar geometry.

Table 2: Estimated Geometric Parameters based on 2-acetylamino-benzoic acid Crystal Structure researchgate.net

ParameterAtom 1Atom 2Atom 3Estimated Value
Bond Length (Å)C(carboxyl)O(hydroxyl)1.31
Bond Length (Å)C(carboxyl)O(carbonyl)1.21
Bond Length (Å)C(carbonyl, amide)O(carbonyl, amide)1.24
Bond Length (Å)C(aryl)C(carboxyl)1.49
Bond Length (Å)C(aryl)N(amide)1.40
Bond Angle (°)O(hydroxyl)C(carboxyl)O(carbonyl)~122
Bond Angle (°)C(aryl)C(carboxyl)O(hydroxyl)~118
Bond Angle (°)C(aryl)N(amide)C(carbonyl, amide)~130
Dihedral Angle (°)C(aryl)C(aryl)N(amide)C(carbonyl, amide)

Note: These values are estimations based on a closely related structure and may vary for this compound.

Chemical Reactivity and Derivatization Potential of 5 Iodo 2 Pentanoylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional class. Esterification and amidation are two of the most common and synthetically useful transformations.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the benzoic acid derivative with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid, and often with the removal of water to drive the equilibrium towards the product. iajpr.com This method is suitable for a wide range of simple alcohols. The resulting esters can serve as prodrugs or intermediates for further synthesis. medcraveonline.com

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry. researchgate.net Direct condensation of the carboxylic acid with an amine requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, catalytic methods using reagents like Nb₂O₅ have been shown to facilitate the direct amidation of benzoic acids with less reactive amines like anilines. researchgate.net This reaction allows for the introduction of a vast array of amine-containing fragments, significantly expanding the structural diversity of derivatives.

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety
Reaction TypeReagentTypical ConditionsProduct Structure
EsterificationMethanol (CH₃OH)H₂SO₄ (catalyst), RefluxMethyl 5-iodo-2-(pentanoylamino)benzoate
EsterificationEthanol (C₂H₅OH)H₂SO₄ (catalyst), RefluxEthyl 5-iodo-2-(pentanoylamino)benzoate
AmidationBenzylamine (BnNH₂)EDC, HOBt, DMF, Room Temp.N-Benzyl-5-iodo-2-(pentanoylamino)benzamide
AmidationAniline (B41778) (PhNH₂)Nb₂O₅ (catalyst), Toluene, 180 °C5-Iodo-N-phenyl-2-(pentanoylamino)benzamide

Transformations at the Amide Nitrogen and Carbonyl (e.g., Hydrolysis, Reduction)

The secondary amide linkage, while generally stable, can also be a site for chemical transformation under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to regenerate the parent 2-amino-5-iodobenzoic acid and pentanoic acid. This reaction typically requires forcing conditions, such as refluxing in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). This reversibility can be useful in synthetic strategies where the pentanoyl group serves as a temporary protecting group for the aniline nitrogen.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the N-pentanoylamino group into an N-pentylamino group, effectively changing the secondary amide into a secondary amine. This reaction significantly alters the electronic and steric properties of the substituent at the 2-position of the benzoic acid scaffold.

Table 2: Potential Transformations of the Amide Moiety
Reaction TypeReagentTypical ConditionsProduct Type
Hydrolysis (Acidic)Aqueous HClReflux2-Amino-5-iodobenzoic acid
Hydrolysis (Basic)Aqueous NaOHRefluxSodium 2-amino-5-iodobenzoate
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous THF, Reflux5-Iodo-2-(pentylamino)benzoic acid

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Iodide

The carbon-iodine bond on the aromatic ring is an exceptionally valuable handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. researchgate.net The high reactivity of aryl iodides compared to bromides or chlorides allows these reactions to proceed under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sciforum.net It is a robust and widely used method for forming biaryl structures or introducing alkyl and vinyl groups.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. beilstein-journals.orgresearchgate.net This method is invaluable for synthesizing arylalkynes.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. nih.govnih.gov It provides a direct route to stilbenes, cinnamates, and other vinylated aromatic compounds.

Buchwald-Hartwig Amination: This C-N cross-coupling reaction allows for the formation of an arylamine by reacting the aryl iodide with a primary or secondary amine, catalyzed by a palladium-ligand complex. nih.govrsc.org This provides an alternative to classical methods and allows for the construction of complex diaryl- or alkylarylamines.

Carbonylative Couplings: In the presence of carbon monoxide, the aryl iodide can undergo carbonylative coupling reactions. For instance, aminocarbonylation with an amine yields an amide, while alkoxycarbonylation with an alcohol yields an ester, providing a direct route to introduce carbonyl functionalities at the 5-position. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst SystemProduct Class
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl derivative
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NArylalkyne derivative
Heck-MizorokiStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃, BINAP, NaOᵗBuN-Aryl morpholine derivative
AminocarbonylationCO, PropylaminePd(OAc)₂, dpppAryl carboxamide derivative

Exploration of Novel Molecular Architectures Using 5-Iodo-2-(pentanoylamino)benzoic acid as a Scaffold

The true synthetic power of this compound lies in its capacity to serve as a three-dimensional scaffold for combinatorial chemistry and the generation of molecular libraries. The three distinct functional handles—carboxylic acid, amide, and aryl iodide—can be modified sequentially or in orthogonal fashion to create a wide array of novel molecular architectures.

For example, a synthetic strategy could begin with a palladium-catalyzed reaction at the iodo position to install a key structural motif. The resulting intermediate, now bearing a new substituent at the 5-position, can then be subjected to diversification at the carboxylic acid site through the creation of a library of amides or esters. This approach leverages the robust nature of the C-I bond for core structure elaboration, followed by peripheral modification at the carboxyl group.

This scaffold is particularly useful for synthesizing derivatives of anthranilic acid, a privileged structure in medicinal chemistry. By systematically varying the substituents at each of the three reactive sites, one can fine-tune the steric, electronic, and lipophilic properties of the final molecules. This methodical exploration is a key strategy in the search for new therapeutic agents and functional materials. researchgate.netnih.gov

Table 4: Illustrative Combinatorial Approach for Scaffold Derivatization
Step 1: C-5 Modification (Suzuki Coupling)Step 2: Carboxyl Modification (Amidation)Resulting Molecular Architecture
React with 4-Methoxyphenylboronic acidReact with PiperidineA complex molecule with a biaryl core and a piperidinyl amide moiety
React with 4-Methoxyphenylboronic acidReact with 3-AminopyridineA complex molecule with a biaryl core and a pyridyl amide moiety
React with Thiophene-3-boronic acidReact with PiperidineA complex molecule with an aryl-heteroaryl core and a piperidinyl amide moiety
React with Thiophene-3-boronic acidReact with 3-AminopyridineA complex molecule with an aryl-heteroaryl core and a pyridyl amide moiety

Structure Activity Relationship Sar Studies for 5 Iodo 2 Pentanoylamino Benzoic Acid and Analogs

Investigation of Halogen Substitution Effects on Molecular Recognition

The substitution of halogen atoms on the anthranilic acid core is a critical determinant of biological activity. Research into a series of N-(3,4-dichlorobenzoyl)anthranilic acid analogs as inhibitors of the enzyme MabA (FabG1) from Mycobacterium tuberculosis provides valuable insight into the role of the halogen at the 5-position. mdpi.comnih.gov Studies indicate that both the size and position of the halogen substituent significantly modulate inhibitory potency.

An increase in activity has been correlated with an increase in halogen size at the 5-position. mdpi.com For instance, the 5-iodo analog demonstrated greater potency than the 5-bromo analog against the MabA enzyme. mdpi.com This suggests that a bulkier and more hydrophobic substituent at this position is preferable for activity, potentially enhancing van der Waals interactions or other non-covalent interactions within the target's binding pocket. mdpi.com The removal of the halogen or its relocation to a different position, such as the 4-position, was found to be detrimental to the compound's inhibitory effect, confirming the strategic importance of the 5-position for this particular scaffold. mdpi.com

CompoundSubstitution at Position 5TargetIC50 (µM)
Analog 1Iodine (I)MabA38
Analog 2Bromine (Br)MabA45

Impact of N-Acyl Chain Length (Pentanoyl vs. Other Alkyl Chains) on Biological Interaction

Role of the Carboxylic Acid Group in Ligand-Target Binding

The carboxylic acid group at the 1-position of the benzoic acid ring is a crucial functional group for the biological activity of many anthranilic acid derivatives. mdpi.commdpi.com Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate ion at physiological pH, often makes it a key anchoring point for binding to biological targets like enzymes or receptors. mdpi.com

Studies on antitubercular anthranilic acid analogs have demonstrated the essential nature of this acidic function. When the carboxylic acid was replaced with non-acidic bioisosteres such as an alcohol or a primary carboxamide, the biological activity was completely lost. mdpi.comnih.gov In contrast, replacement with other acidic functional groups, known as bioisosteres, was well-tolerated and in some cases led to compounds with comparable or slightly varied potency. Bioisosteres such as tetrazoles and acylsulfonamides, which retain an acidic proton, were able to preserve the inhibitory activity against the MabA enzyme, underscoring that the acidic property is required for in vitro activity. mdpi.com

Compound AnalogFunctional Group at Position 1TargetIC50 (µM)
Parent CompoundCarboxylic Acid (-COOH)MabA38
Analog 3Alcohol (-CH2OH)MabA> 333
Analog 4Carboxamide (-CONH2)MabA> 333
Analog 5TetrazoleMabA35
Analog 6AcylsulfonamideMabA24

Comparative SAR Analysis with Other Bioactive Benzoic Acid and Anthranilic Acid Derivatives

The structure-activity relationships of 5-Iodo-2-(pentanoylamino)benzoic acid can be further understood by comparison with other well-known bioactive anthranilic acid derivatives, particularly the fenamates. Fenamates, such as Mefenamic acid and Flufenamic acid, are N-arylanthranilic acids used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Key SAR points for fenamates provide a useful contrast:

The NH Linker: In fenamates, the NH group is essential for activity. Replacing it with groups like O, CH2, or S significantly reduces or abolishes anti-inflammatory action. nih.gov This highlights the importance of the hydrogen-bonding capability of this linker, a feature shared with 2-(pentanoylamino)benzoic acid.

Position of the Carboxylic Acid: For fenamates, the ortho-position of the carboxylic acid relative to the amino linker is critical. Meta- and para-aminobenzoic acid analogs are inactive. nih.gov This is consistent with the structure of this compound and underscores the geometric importance of this arrangement for target interaction.

Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid ring of fenamates reduces activity. nih.gov This contrasts with the findings for the antitubercular compounds, where a large halogen at the 5-position was shown to be beneficial. mdpi.com This difference suggests that the binding pockets of the respective targets have different steric and electronic requirements.

Substitution on the N-Acyl/Aryl Group: In fenamates, substitution on the N-aryl ring produces varied results, but specific substitutions like 2,3-dimethyl (Mefenamic acid) or 3-trifluoromethyl (Flufenamic acid) yield potent compounds. nih.gov This is analogous to the N-pentanoyl group in this compound, where the nature of this substituent is expected to be a key driver of potency and selectivity.

Computational and Theoretical Chemistry Approaches Applied to 5 Iodo 2 Pentanoylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 5-Iodo-2-(pentanoylamino)benzoic acid. nih.govnih.gov These calculations can elucidate the molecule's three-dimensional geometry, electron distribution, and orbital energies, which are crucial for predicting its chemical behavior. nih.govnih.gov

Detailed analysis of the electronic structure can reveal key reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov For this compound, these maps would likely highlight the electronegative oxygen atoms of the carboxyl and amide groups as regions of negative potential (prone to electrophilic attack) and the hydrogen atoms of the amide and carboxyl groups as areas of positive potential (prone to nucleophilic attack).

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates the chemical stability and reactivity of the molecule.
Dipole Moment3.5 DProvides insight into the overall polarity of the molecule.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Molecular Docking Simulations for Putative Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govacs.org This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govacs.org For this compound, molecular docking could be employed to screen for potential protein targets and to hypothesize its binding mode within a known active site.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). ut.ac.ir Lower binding energies suggest more favorable interactions.

Key interactions that contribute to binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For this compound, the carboxyl and amide groups are likely to participate in hydrogen bonding with amino acid residues in a protein's active site. nih.gov The iodinated phenyl ring and the pentanoyl chain could engage in hydrophobic and van der Waals interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultDetails
Binding Energy-8.2 kcal/molSuggests a potentially strong binding affinity.
Hydrogen Bonds3Interactions with Lys72, Asp184, and Glu91 residues.
Hydrophobic Interactions5Interactions with Val23, Leu132, and Phe182 residues.

Note: The data in this table is for illustrative purposes and represents typical results from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for a desired biological effect. nih.govnih.gov

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors would then be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the efficacy of novel derivatives of this compound.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

DescriptorDefinitionRelevance to Biological Activity
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of hydrophobicity, which can influence cell membrane permeability.
Molar RefractivityA measure of the total polarizability of a mole of a substance.Relates to the volume of a molecule and its potential for van der Waals interactions.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.Influences electrostatic interactions with a biological target.

Note: This table provides examples of descriptors used in QSAR studies.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. ucl.ac.ukrsc.orgunimi.it This technique can be used to study the conformational flexibility of this compound in different environments (e.g., in water or bound to a protein). ucl.ac.ukrsc.orgunimi.it

An MD simulation of this compound in an aqueous solution would reveal its preferred conformations and how it interacts with water molecules. When applied to a protein-ligand complex identified through molecular docking, MD simulations can provide insights into the stability of the binding pose and the dynamics of the interactions. ucl.ac.ukrsc.orgunimi.it

Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the ligand in the binding site, the persistence of key hydrogen bonds, and the free energy of binding. These simulations offer a more realistic and detailed picture of the binding process compared to the static view provided by molecular docking.

Table 4: Representative Data from a Molecular Dynamics Simulation

Simulation ParameterObservationImplication
Ligand RMSD1.5 ÅThe ligand remains stably bound in the active site throughout the simulation.
Protein RMSD2.0 ÅThe overall protein structure is stable in the presence of the ligand.
Hydrogen Bond Occupancy> 80%Key hydrogen bonds are maintained for a significant portion of the simulation time.

Note: The data presented is hypothetical and represents typical outputs from an MD simulation analysis.

Biological Activities and Mechanistic Insights in Vitro and Theoretical Perspectives

Theoretical Exploration of Antimicrobial Modulatory Effects

The potential antimicrobial properties of 5-Iodo-2-(pentanoylamino)benzoic acid can be postulated based on the known activities of its structural components. Benzoic acid and its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt cell membrane integrity and inhibit cellular metabolic pathways. nih.govresearchgate.net The lipophilicity of the molecule, enhanced by the pentanoylamino group, may facilitate its passage through the lipid-rich membranes of bacteria and fungi.

Furthermore, the presence of the iodine atom could contribute to its antimicrobial potential. Halogenated compounds are known to exhibit enhanced biological activities. In silico molecular docking studies on similar heterocyclic compounds have shown that halogen substituents can form halogen bonds with amino acid residues in the active sites of microbial enzymes, potentially leading to their inhibition. researchgate.net Theoretical docking studies could elucidate the potential of this compound to bind to and inhibit key bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are common targets for antibacterial agents. frontiersin.orgnih.gov

The structure-activity relationship (SAR) of various antimicrobial compounds suggests that a combination of a hydrophobic moiety and a hydrogen-bonding donor/acceptor group, both present in this compound, is often beneficial for antimicrobial efficacy. mdpi.comnih.gov

Table 1: Theoretical Antimicrobial Targets and Mechanisms

Potential Target Enzyme Bacterial Species (Example) Hypothesized Mechanism of Action Supporting Rationale
DNA Gyrase Escherichia coli, Staphylococcus aureus Inhibition of DNA replication and repair. Common target for quinolone antibiotics; halogenated compounds show binding potential. frontiersin.orgnih.gov
Dihydrofolate Reductase (DHFR) Staphylococcus aureus Disruption of folic acid synthesis, essential for nucleotide synthesis. A known target for antibacterial drugs; structural features may allow binding. frontiersin.org

Investigation of Potential Anti-inflammatory Pathways through Molecular Interaction Studies

The anti-inflammatory potential of this compound can be hypothesized through its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), many of which are benzoic acid derivatives. nih.gov The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. nih.gov

Theoretical studies suggest that the anti-inflammatory action of benzoic and salicylic (B10762653) acids involves their binding to the COX active site. nih.gov Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with COX-1 and COX-2 enzymes. The presence of the bulky iodo and pentanoylamino groups might confer selectivity towards the COX-2 isoform, which is often desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibition. In silico studies on other iodinated benzofuran (B130515) derivatives have shown promising anti-inflammatory activity, surpassing that of the reference drug diclofenac, with favorable interactions within the COX-2 active site. researchgate.net

Table 2: Predicted Molecular Interactions with Cyclooxygenase (COX) Enzymes

Enzyme Isoform Potential Binding Site Residues Predicted Interaction Type Hypothesized Outcome
COX-1 Arginine, Tyrosine Hydrogen bonding, van der Waals forces Inhibition of prostaglandin (B15479496) synthesis

Hypothesized Anticancer Activities via Enzyme Inhibition or Receptor Modulation

Several classes of compounds containing iodo- and N-acyl- functionalities have demonstrated anticancer properties. The anticancer potential of this compound can be hypothesized to occur through several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation or the modulation of cellular receptors.

For instance, certain iodinated compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and is a target for some anticancer drugs. researchgate.net Furthermore, N-acyl derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. sapub.org Molecular docking studies could provide insights into the potential of this compound to bind to the active sites of such enzymes.

Receptor modulation is another plausible mechanism. The structural scaffold of the compound might allow it to interact with specific receptors on the surface of cancer cells, potentially interfering with signaling pathways that promote cell growth and survival. nih.gov The cytotoxic potential of related 2-(N-substituted) ethylbenzoate 5-amides and 5-(α-keto)amides has been demonstrated against cancer cell lines, with in silico studies suggesting inhibition of cyclin-dependent kinases (CDK6 and 9). researchgate.net

Table 3: Potential Anticancer Mechanisms and Molecular Targets

Hypothesized Mechanism Potential Molecular Target Rationale based on Related Compounds
Enzyme Inhibition Dihydrofolate Reductase (DHFR) Iodinated pyrimidine (B1678525) derivatives have shown DHFR inhibitory activity. researchgate.net
Enzyme Inhibition Histone Deacetylases (HDACs) Hydroxamates, which are N-acyl derivatives, are known HDAC inhibitors. sapub.org
Enzyme Inhibition Cyclin-Dependent Kinases (CDKs) Related N-substituted benzoates have shown cytotoxic effects potentially via CDK inhibition. researchgate.net

Studies on Specific Molecular Targets and Binding Mechanisms of this compound

Direct experimental studies identifying the specific molecular targets and binding mechanisms of this compound are currently lacking in the available scientific literature. However, based on the theoretical explorations outlined in the preceding sections, a number of potential molecular targets can be proposed.

For its hypothesized antimicrobial activity, key bacterial enzymes such as DNA gyrase and dihydrofolate reductase are plausible targets. frontiersin.orgnih.gov The binding mechanism would likely involve a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding involving the iodine atom.

In the context of anti-inflammatory effects, the cyclooxygenase enzymes (COX-1 and COX-2) are the most probable targets. nih.gov The binding mechanism would be analogous to that of other NSAIDs, involving interaction with key residues in the active site channel.

For potential anticancer activity, targets could include enzymes critical for cell proliferation like DHFR and CDKs, or epigenetic regulators such as HDACs. researchgate.netsapub.orgresearchgate.net The binding would be specific to the active or allosteric sites of these proteins.

Finally, for anti-sickling properties, the primary molecular target would be sickle hemoglobin (HbS) itself. The binding mechanism would likely be non-covalent, involving interactions that stabilize the R-state of hemoglobin and hinder polymerization. nih.gov

Future in silico and in vitro studies are necessary to validate these hypotheses and to elucidate the precise molecular targets and binding mechanisms of this compound.

Challenges and Future Directions in Academic Research on 5 Iodo 2 Pentanoylamino Benzoic Acid

Addressing Synthetic Accessibility and Scalability for Broader Research

A significant impediment to comprehensive research on 5-Iodo-2-(pentanoylamino)benzoic acid is its limited commercial availability and the challenges associated with its synthesis. The development of efficient and scalable synthetic routes is a prerequisite for enabling broader biological and pharmacological studies.

Current synthetic approaches to structurally similar compounds, such as N-acyl anthranilic acids and iodinated benzoic acids, often involve multi-step processes. For instance, the synthesis of N-acyl derivatives of anthranilic acid can be achieved through the acylation of anthranilic acid. The introduction of an iodine atom at the 5-position of the benzoic acid ring presents its own set of challenges, including regioselectivity and the need for specific iodinating agents.

Future research should focus on developing novel, high-yielding, and cost-effective synthetic methods. Exploring one-pot synthesis strategies, utilizing readily available starting materials, and optimizing reaction conditions to minimize the formation of byproducts will be crucial. Furthermore, ensuring that these synthetic protocols are scalable is essential for producing the quantities of the compound necessary for extensive in vitro and in vivo testing. The table below summarizes potential synthetic strategies based on related compounds.

Starting MaterialReagents and ConditionsProductPotential Challenges
2-Amino-5-iodobenzoic acidPentanoyl chloride, BaseThis compoundAvailability and cost of starting material, purification of the final product.
2-Aminobenzoic acid (Anthranilic acid)1. Iodination (e.g., I2, oxidizing agent) 2. Acylation (Pentanoyl chloride, Base)This compoundRegioselectivity of iodination, potential for side reactions.

Elucidating Precise Molecular Mechanisms of Action in Biological Systems

A fundamental challenge in the study of this compound is the lack of knowledge regarding its precise molecular mechanisms of action. While related N-acyl anthranilic acid derivatives have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects, the specific targets and pathways modulated by this iodinated analog remain unknown. nih.gov

Future research efforts should be directed towards identifying the direct molecular targets of this compound. This can be achieved through a variety of techniques, including:

Affinity chromatography and mass spectrometry: to isolate and identify binding partners from cell lysates.

Cellular thermal shift assays (CETSA): to detect target engagement in a cellular context.

Genetic and genomic approaches: such as CRISPR-Cas9 screening to identify genes that confer sensitivity or resistance to the compound.

Understanding the structure-activity relationship (SAR) is also critical. Investigating how the iodine atom at the 5-position and the pentanoylamino group at the 2-position contribute to its biological activity will provide valuable insights for the design of more potent and selective analogs.

Expanding the Scope of Biological Evaluation through Novel Assay Development

The biological evaluation of this compound is currently hampered by the absence of specific assays tailored to its potential activities. While general screening assays can provide initial hints, the development of novel and more targeted in vitro and in vivo assays is essential for a thorough characterization of its pharmacological profile.

Future directions in this area include:

Development of target-based assays: Once specific molecular targets are identified, enzymatic or cell-based assays can be designed to quantify the compound's potency and efficacy.

Phenotypic screening with high-content imaging: This approach can reveal unexpected cellular effects and provide insights into the compound's mechanism of action.

Utilization of disease-relevant in vivo models: Based on the in vitro findings, appropriate animal models of disease should be employed to assess the therapeutic potential of this compound.

The development of robust and reproducible assays will be instrumental in advancing our understanding of the biological effects of this compound and its potential as a therapeutic agent.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A comprehensive understanding of this compound can be significantly enhanced by integrating advanced computational and experimental methodologies. In silico approaches can guide experimental work, reduce the number of experiments required, and provide insights that are difficult to obtain through experimentation alone.

Key areas for future integration include:

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of this compound to potential protein targets. nih.gov Molecular dynamics simulations can then be used to explore the stability of these interactions and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogs, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can provide a more accurate description of the electronic effects of the iodine atom and the amide group on the compound's reactivity and interactions with biological targets.

The synergistic combination of computational and experimental approaches will be crucial for accelerating the research and development of this compound and related compounds. This integrated strategy will facilitate a more rational approach to drug design and a deeper understanding of the molecular basis of its biological activity.

Q & A

Q. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodological Answer : The iodinated aromatic core enables click chemistry (e.g., Suzuki coupling) to attach E3 ligase ligands (e.g., thalidomide analogs). For example, 5-Iodo-2-(trifluoromethyl)benzoic acid derivatives are used to synthesize heterobifunctional molecules targeting kinases. Validate degradation efficiency via Western blotting for ubiquitination markers .

Q. What computational tools predict reactivity in novel derivatives?

  • Methodological Answer : Employ retrosynthetic AI platforms (e.g., IBM RXN for Chemistry) trained on Reaxys/Pistachio databases. For halogenated analogs, DFT calculations (e.g., Gaussian) model transition states and activation energies, guiding reagent selection (e.g., Oxone® for oxidation) .

Safety & Handling

Q. What safety protocols are critical for handling iodinated aromatic compounds?

  • Methodological Answer : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HI gas). PPE (gloves, goggles) and waste neutralization (sodium thiosulfate for iodine residues) are mandatory. MSDS for analogs like 5-Iodo-2-methylbenzoic acid recommends storage in amber vials under inert gas to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.